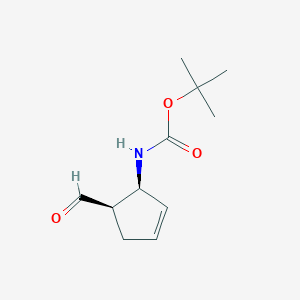
N-Boc-(+/-)-cis-5-Formylcyclopent-2-enyl-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine. The compound is notable for its structural complexity, which includes a formyl group and a cyclopentene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Wissenschaftliche Forschungsanwendungen
N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and materials .
Wirkmechanismus
Target of Action
The compound is a derivative of the boc-protected amines, which are commonly used in organic synthesis .
Mode of Action
The compound’s mode of action is primarily through its role as a Boc-protected amine. The Boc protecting group shields amines as less reactive carbamates in organic synthesis, and is deprotected with acid . The Boc group is resistant to basic hydrolysis, many nucleophiles, as well as catalytic hydrogenation . The fact that it can be removed with mild acid makes it orthogonal to other key protecting groups .
Biochemical Pathways
Boc-protected amines are key tools for heterocycle and peptide synthesis . In solid-phase peptide synthesis (SPPS), Boc protection is used as a protecting group for alpha-amino groups and amino acids lysine, tryptophan, and histidine .
Pharmacokinetics
The boc group’s stability towards most nucleophiles and bases suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the protection of amines, making them less reactive and more stable for further reactions in organic synthesis . This protection is crucial in the synthesis of complex molecules, particularly in peptide chemistry .
Action Environment
The action of N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine is influenced by the pH of the environment. The Boc group is stable towards basic conditions but can be removed with mild acid . Therefore, the compound’s action, efficacy, and stability can be influenced by the acidity or basicity of the environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions, often in solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: Industrial production methods for Boc-protected amines often involve continuous flow reactors using solid acid catalysts. This approach enhances efficiency and productivity by facilitating product separation and minimizing workup steps .
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Involving nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Organolithium reagents in THF.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
N-Boc-protected amines: Such as N-Boc-phenylalanine and N-Boc-tryptophan.
N-Cbz-protected amines: Such as N-Cbz-lysine.
Uniqueness: N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine is unique due to its combination of a formyl group and a cyclopentene ring, which provides distinct reactivity and synthetic utility compared to other Boc-protected amines .
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S,5R)-5-formylcyclopent-2-en-1-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h4,6-9H,5H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCPSQTLJYIBQ-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C=CCC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C=CC[C@H]1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2477571.png)
![1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2477574.png)
![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2477575.png)
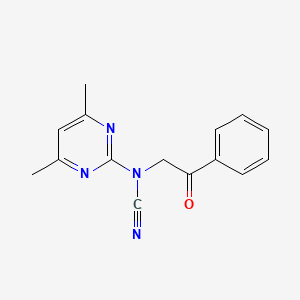
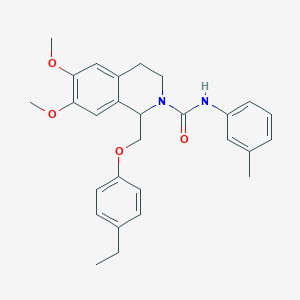
![3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B2477584.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2477585.png)
![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)
![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)
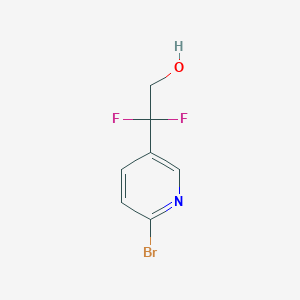
![4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2477591.png)
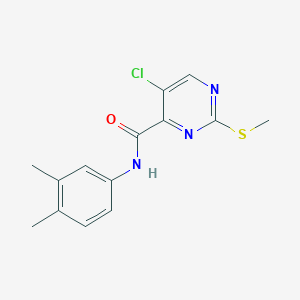
![11-(2,5-dimethoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2477593.png)
![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2477594.png)
